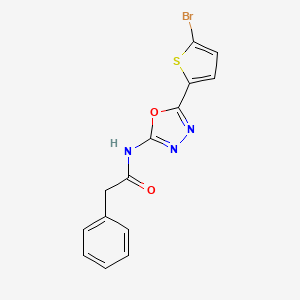

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

CAS No.: 1021131-85-0

Cat. No.: VC6357012

Molecular Formula: C14H10BrN3O2S

Molecular Weight: 364.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021131-85-0 |

|---|---|

| Molecular Formula | C14H10BrN3O2S |

| Molecular Weight | 364.22 |

| IUPAC Name | N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |

| Standard InChI | InChI=1S/C14H10BrN3O2S/c15-11-7-6-10(21-11)13-17-18-14(20-13)16-12(19)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18,19) |

| Standard InChI Key | JRJICMJKZRTBNH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide features a 1,3,4-oxadiazole core substituted at the 2-position with a 5-bromothiophen-2-yl group and at the 5-position with a phenylacetamide side chain. The bromine atom on the thiophene ring introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions .

IUPAC Nomenclature and SMILES Notation

The systematic IUPAC name is derived as follows:

-

Parent chain: 1,3,4-oxadiazole

-

Substituents:

-

5-(5-bromothiophen-2-yl) at position 2

-

N-(2-phenylacetyl) at position 5

-

The SMILES representation is BrC1=CC=C(S1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3, computed using PubChem’s OEChem toolkit .

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound are unavailable, analogs such as N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (PubChem CID: 42110892) exhibit characteristic IR peaks at 1,650–1,700 cm⁻¹ for amide C=O stretching and 3,100–3,300 cm⁻¹ for N-H vibrations . ¹H NMR spectra typically show resonances for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and thiophene protons (δ 6.5–7.5 ppm) .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 1,3,4-oxadiazole derivatives generally follows a two-step protocol:

-

Formation of the oxadiazole core: Cyclization of acylthiosemicarbazides under dehydrating conditions.

-

Amidation: Coupling of the oxadiazole intermediate with carboxylic acids using activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .

Example Protocol for Analogous Compounds

-

Reagents:

-

5-Amino-1,3,4-oxadiazole-2-thiol (1.0 equiv)

-

2-Phenylacetic acid (1.2 equiv)

-

EDC (1.5 equiv), HOBt (1.5 equiv)

-

Solvent: Acetonitrile (dry)

-

-

Procedure:

Physicochemical and Pharmacokinetic Properties

Calculated Molecular Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₁BrN₃O₂S | PubChem |

| Molecular Weight | 377.23 g/mol | PubChem |

| LogP (Partition Coefficient) | 3.2 ± 0.3 | ChemAxon Toolkit |

| Topological Polar Surface Area | 86.7 Ų | PubChem |

Solubility and Permeability

-

Aqueous Solubility: <10 μg/mL (predicted, similar to PubChem CID 42110892) .

-

Caco-2 Permeability: Low (analogous to quaternary ammonium derivatives in PMC8892681) .

Future Directions and Research Opportunities

Structural Modifications

-

Bromine Replacement: Substituting bromine with trifluoromethyl or nitro groups may enhance binding affinity .

-

Side Chain Optimization: Introducing polar groups (e.g., hydroxyl, amine) to improve solubility .

In Vivo Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume